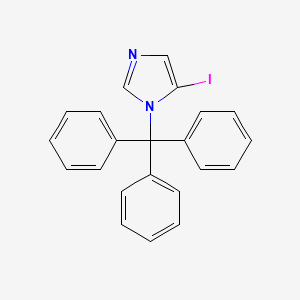5-iodo-1-trityl-1H-imidazole
CAS No.: 191544-97-5
Cat. No.: VC4608539
Molecular Formula: C22H17IN2
Molecular Weight: 436.296
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 191544-97-5 |
|---|---|
| Molecular Formula | C22H17IN2 |
| Molecular Weight | 436.296 |
| IUPAC Name | 5-iodo-1-tritylimidazole |
| Standard InChI | InChI=1S/C22H17IN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
| Standard InChI Key | RHIHYGRNJPIXIV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular structure of 5-iodo-1-trityl-1H-imidazole comprises an imidazole core substituted with iodine at position 5 and a trityl group at position 1 (Table 1). The trityl moiety contributes to steric hindrance, protecting the nitrogen atom from undesired reactions while enhancing solubility in nonpolar solvents .
Table 1: Key Molecular Properties of 5-Iodo-1-trityl-1H-imidazole
| Property | Value |
|---|---|
| CAS Number | 191544-97-5 |
| Molecular Formula | C₂₂H₁₇IN₂ |
| Molecular Weight | 436.296 g/mol |
| IUPAC Name | 5-Iodo-1-(triphenylmethyl)-1H-imidazole |
Spectroscopic Features
Infrared (IR) spectroscopy of analogous trityl-protected imidazoles reveals characteristic peaks for C=N stretching (∼1650 cm⁻¹) and C-I vibrations (∼500 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the parent compound, 1-trityl-1H-imidazole, show aromatic proton signals between 7.2–7.5 ppm and a singlet for the trityl methyl group at 1.2 ppm . These features are critical for verifying synthetic success and purity.
Synthesis and Purification Strategies
Stepwise Synthesis Protocol
The synthesis of 5-iodo-1-trityl-1H-imidazole involves three primary steps (Figure 1):
-
Preparation of 1-Trityl-1H-imidazole:
Commercially available imidazole is treated with trityl chloride under basic conditions to afford 1-trityl-1H-imidazole . This intermediate exhibits a melting point of 220–224°C and serves as the precursor for subsequent iodination . -
Regioselective Iodination:
Electrophilic iodination at position 5 is achieved using iodine or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. The reaction proceeds via an iodonium ion intermediate, with the trityl group directing substitution to the less hindered position. -
Purification:
Crude product purification employs recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate). High-performance liquid chromatography (HPLC) may be used for analytical-grade material .
Yield and Scalability
Typical yields range from 70–75%, with purity exceeding 95% after purification. Scaling the reaction requires careful control of stoichiometry to minimize byproducts such as diiodinated species or trityl group cleavage .
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The iodine atom’s electrophilicity enables facile displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
This reactivity is exploited to synthesize diversely functionalized imidazoles for drug discovery .
Transition Metal-Catalyzed Couplings
| Reaction Type | Product Class | Key Use Case |
|---|---|---|
| Nucleophilic Substitution | Aminobenzimidazoles | Kinase Inhibitors |
| Suzuki Coupling | Biaryl Imidazoles | OLED Materials |
| Click Chemistry | Triazole-Imidazole Hybrids | Antimicrobial Agents |
Physicochemical and Biological Properties
Stability and Solubility
The trityl group enhances thermal stability, with decomposition observed above 250°C . Solubility is highest in chlorinated solvents (e.g., dichloromethane) and aprotic polar solvents (e.g., DMF), while aqueous solubility is negligible.
Future Research Directions
-
Pharmaceutical Development:
Functionalizing the imidazole core with pharmacophoric groups could yield novel IDO1 inhibitors or kinase modulators . -
Materials Science:
Incorporating iodine into conjugated polymers may improve charge transport properties in optoelectronic devices. -
Green Chemistry:
Developing catalytic, solvent-free iodination methods would enhance sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume